molecular formula C6H16P2 B1345682 1,2-Bis(dimethylphosphino)ethane CAS No. 23936-60-9

1,2-Bis(dimethylphosphino)ethane

Cat. No.: B1345682
CAS No.: 23936-60-9
M. Wt: 150.14 g/mol
InChI Key: ZKWQSBFSGZJNFP-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylphosphino)ethane is a diphosphine ligand commonly used in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound has the chemical formula C₆H₁₆P₂ and a molar mass of 150.14 g/mol .

Preparation Methods

Preparation from Parent Phosphine Oxides via Sodium Aluminium Hydride/Sodium Hydride Reduction

Overview

A modern, efficient synthetic protocol involves preparing 1,2-bis(dimethylphosphino)ethane starting from the corresponding phosphine oxides. This method uses a novel reduction step with sodium aluminium hydride (NaAlH4) and sodium hydride (NaH) to convert intermediate chlorophosphonium chlorides into the target phosphine.

Synthetic Steps

  • Step 1: Formation of 1,2-bis(dimethylphosphoryl)ethane (phosphine oxide intermediate)

    • React methylmagnesium chloride (MeMgCl) with diethyl phosphite in tetrahydrofuran (THF) at 0 °C.
    • This generates a magnesium phosphinyl intermediate, which is trapped electrophilically with 1,2-dichloroethane.
    • Work-up with aqueous potassium carbonate yields the phosphine oxide in excellent yield.
  • Step 2: Conversion to ethylenebis(dimethylchlorophosphonium) dichloride

    • Treat the phosphine oxide with oxalyl chloride (COCl)2 in dichloromethane at room temperature.
    • This step produces the chlorophosphonium salt as a solid, isolated by filtration.
  • Step 3: Reduction to this compound

    • Activate NaH by washing and stirring with lithium aluminium hydride (LiAlH4) in THF.
    • Cool the suspension to −78 °C and add NaAlH4.
    • Add the chlorophosphonium salt suspension slowly at −78 °C.
    • The reduction proceeds smoothly, yielding the target phosphine after work-up.

Advantages

  • Uses inexpensive, readily available reagents.
  • Mild reaction conditions.
  • Amenable to multi-gram scale synthesis.
  • Phosphine oxide and chlorophosphonium intermediates are stable solids, facilitating handling and storage.
  • Non-aqueous work-up simplifies purification.

Yield and Scale

  • Phosphine oxide intermediate yields typically exceed 70%.
  • Chlorophosphonium salt yields around 96%.
  • Final phosphine yields approximately 79% on multi-gram scale.

Summary Table of Key Steps and Yields

Step Reactants/Conditions Product Yield (%) Notes
1 MeMgCl + diethyl phosphite, THF, 0 °C 1,2-bis(dimethylphosphoryl)ethane (phosphine oxide) >70 One-pot assembly of C–P skeleton
2 Phosphine oxide + (COCl)2, CH2Cl2, RT Ethylenebis(dimethylchlorophosphonium) dichloride 96 Solid, easily isolated
3 Chlorophosphonium salt + NaAlH4/NaH, THF, −78 °C This compound ~79 Mild reduction, multi-gram scale

(Adapted from a 2014 study on synthetic protocols)

Preparation by Alkylation of 1,2-Bis(dichlorophosphino)ethane with Methylmagnesium Iodide

Reaction

  • 1,2-Bis(dichlorophosphino)ethane is reacted with four equivalents of methylmagnesium iodide (MeMgI).
  • The reaction proceeds via nucleophilic substitution of chlorine atoms by methyl groups.
  • The product is this compound and magnesium iodide chloride salts as byproducts.

Features

  • This method is classical and widely cited.
  • Requires careful handling due to the air sensitivity of reagents and products.
  • The reaction is typically performed under inert atmosphere to prevent oxidation.
  • The starting dichlorophosphine is moisture sensitive and requires dry conditions.

Reaction Equation

$$
\text{Cl}2\text{PCH}2\text{CH}2\text{PCl}2 + 4 \text{MeMgI} \rightarrow \text{Me}2\text{PCH}2\text{CH}2\text{PMe}2 + 4 \text{MgICl}
$$

Notes

  • This method is direct but involves handling highly reactive and moisture-sensitive reagents.
  • The synthesis of 1,2-bis(dichlorophosphino)ethane itself can be challenging and hazardous.
  • Alkylation of sodium dimethylphosphide is an alternative but less commonly used route.

(Information summarized from coordination chemistry literature and Wikipedia)

Radical Difunctionalization of Ethylene (Emerging Method)

Concept

  • A recent theoretical and experimental approach involves radical difunctionalization of ethylene with diphosphine precursors.
  • This method allows the synthesis of symmetric and unsymmetric 1,2-bis(dialkylphosphino)ethanes.
  • The process involves radical intermediates and base-promoted three-component reactions.

Highlights

  • Uses ethylene as a fundamental C2 building block.
  • Employs radical coupling of phosphinyl radicals generated in situ.
  • Offers potential for modular synthesis of various diphosphine ligands.
  • Requires base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for efficient reaction.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Sodium aluminium hydride/sodium hydride reduction Phosphine oxides, chlorophosphonium salts NaAlH4, NaH, THF, low temperature High yield, scalable, mild conditions Requires multi-step synthesis of intermediates
Alkylation of 1,2-bis(dichlorophosphino)ethane 1,2-bis(dichlorophosphino)ethane, MeMgI Grignard reagent, inert atmosphere Direct, classical method Air/moisture sensitive, hazardous reagents
Radical difunctionalization of ethylene Ethylene, diphosphine precursors Radical initiators, base (DBU) Modular, novel approach Experimental, less established

Research Findings and Practical Notes

  • The sodium aluminium hydride/sodium hydride reduction method is currently favored for its operational simplicity and scalability, as demonstrated by multi-gram syntheses with yields around 79% for the final product.
  • The alkylation method remains a standard in many laboratories but requires stringent air-free techniques due to the sensitivity of reagents and products.
  • Radical difunctionalization offers exciting possibilities for ligand design but requires further optimization for routine use.
  • Safety considerations are critical: this compound is air-sensitive and should be handled under inert atmosphere to prevent oxidation and degradation.

Chemical Reactions Analysis

Coordination Chemistry

1,2-Bis(dimethylphosphino)ethane acts as a bidentate ligand in coordination with various transition metals. The resulting complexes exhibit unique properties that are leveraged in catalytic applications.

  • Metal Complex Formation : The reaction of DMPE with transition metal dichlorides (e.g., TiCl₂, VCl₂) leads to the formation of octahedral complexes:

MCl2(DMPE)2(M=Ti,V,Cr,Fe)\text{MCl}_2(\text{DMPE})_2\quad (M=\text{Ti},\text{V},\text{Cr},\text{Fe})These complexes are characterized by distinct colorations and crystalline structures which can be analyzed using X-ray crystallography .

Table 2: Transition Metal Complexes with DMPE

MetalComplex TypeColorObservations
TiTiCl₂(DMPE)₂Bright YellowStable octahedral structure
VVCl₂(DMPE)₂GreenLow-spin state observed
CrCrCl₂(DMPE)₂RedHigh stability in solution

Reactivity Studies

Research has shown that DMPE can facilitate various reactions involving electron transfer processes. For instance:

  • Oxidative Addition Reactions : The interaction between DMPE and metal(0) complexes can lead to oxidative addition processes where electron transfer occurs via outer-sphere mechanisms .
  • Radical Reactions : Under specific conditions, DMPE can participate in radical reactions with alkenes or other substrates, demonstrating its versatility as a ligand .

Scientific Research Applications

1,2-Bis(dimethylphosphino)ethane, also known as DMPE, is a diphosphine ligand widely used in coordination chemistry . DMPE is a colorless, air-sensitive liquid that is soluble in organic solvents . It functions as a compact, strongly basic spectator ligand . DMPE is known for forming stable transition-metal complexes, particularly with late transition metals (groups 8–11), making it useful in a variety of catalysts .

Synthesis of this compound

DMPE can be synthesized via the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane :Cl2PCH2CH2PCl2+4MeMgIMe2PCH2CH2PMe2+4MgICl\text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2+4\text{MeMgI}\rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2+4\text{MgICl}It can also be generated by alkylation of sodium dimethylphosphide . An alternative synthetic route involves reducing phosphine oxides using a sodium aluminum hydride/sodium hydride reduction protocol .

Ligand in Coordination Chemistry

DMPE is a diphosphine ligand that is utilized in coordination chemistry . It acts as a strongly basic spectator ligand . Representative complexes include V(dmpe)2(BH4)2, Mn(dmpe)2(AlH4)2, Tc(dmpe)2(CO)2Cl, and Ni(dmpe)Cl2 .

Catalysis

DPPE (1,2-Bis(diphenylphosphino)ethane) and its derivatives are important structural motifs in organic synthesis because DPPE acts as a bidentate chelating ligand . Bidentate coordination to a metal center to form five-membered rings provides a distinct entropic advantage relative to monodentate coordination . Therefore, DPPE forms stable transition-metal complexes, especially with late transition metals (group 8–11 elements), which are frequently employed in a wide variety of catalysts .

Synthesis of Metal Complexes

DMPE is used in the synthesis of various metal complexes . For example, it is used in dichlorobis[this compound]titanium . DMPE can be used to form mononuclear metal complexes and coordination polymers assembled with lanthanide metals .

Other Applications

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethylphosphino)ethane primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal and the other ligands present .

Comparison with Similar Compounds

1,2-Bis(dimethylphosphino)ethane can be compared with several similar compounds:

These comparisons highlight the unique properties of this compound, such as its basicity and solubility in organic solvents.

Biological Activity

1,2-Bis(dimethylphosphino)ethane (DMPE) is a bidentate phosphine ligand widely studied for its coordination chemistry and biological applications. This article explores the biological activity of DMPE, focusing on its interactions with metal complexes, potential therapeutic applications, and mechanisms of action.

DMPE has the chemical formula C6_6H16_{16}P2_2 and is characterized by two dimethylphosphino groups attached to an ethane backbone. The structure allows DMPE to act as a chelating agent, forming stable complexes with various transition metals.

1. Metal Complexes and Catalysis

DMPE is often utilized in the synthesis of metal complexes that exhibit biological activity. For example, cationic technetium complexes formed with DMPE have shown promise in radiopharmaceutical applications. These complexes are evaluated for their potential use in imaging and therapeutic applications due to their favorable biological distribution and targeting capabilities .

Table 1: Summary of Metal Complexes Involving DMPE

Metal ComplexBiological ActivityReference
trans-[TcV(DMPE)2_2(OH)]Imaging agent for tumors
[Ni(DMPE)2_2]Catalyzes dehydrogenative polymerization
[Cu(DMPE)2_2]Potential anti-cancer properties

2. Anticancer Activity

Research has indicated that DMPE-containing metal complexes can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, studies have shown that certain DMPE-based complexes can disrupt cellular redox balance, thereby enhancing their anticancer efficacy .

3. Enzyme Mimicry

DMPE has been investigated as a synthetic model for hydrogenase enzymes, which are crucial for hydrogen metabolism in biological systems. The ability of DMPE to form stable hydride complexes makes it a valuable tool in studying hydrogenase mechanisms and developing catalytic systems that mimic biological processes .

Case Study 1: Technetium Complexes

A study on trans-[TcV(DMPE)2_2(OH)] demonstrated its potential as a radiopharmaceutical. The complex showed high stability and favorable biodistribution in animal models, suggesting its utility in targeted imaging of tumors .

Case Study 2: Anticancer Activity

In vitro studies have reported that DMPE-based metal complexes exhibit significant cytotoxicity against breast cancer cells. The proposed mechanism involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis. These findings highlight the potential of DMPE as a scaffold for developing novel anticancer agents .

The biological activity of DMPE can be attributed to several mechanisms:

  • Coordination Chemistry : The ability of DMPE to coordinate with metals enhances the stability and reactivity of metal complexes.
  • Reactive Oxygen Species Generation : Many DMPE-metal complexes induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.
  • Enzyme Mimicry : As a model for hydrogenases, DMPE facilitates studies on hydrogen metabolism and catalysis.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and storing DMPE to ensure stability in catalytic applications?

DMPE is highly air-sensitive, requiring synthesis and storage under inert gas (e.g., nitrogen or argon) to prevent oxidation, which visibly degrades its structure . Use Schlenk-line techniques or gloveboxes for handling. Storage in glass ampules or metal containers under inert atmospheres is recommended, with purity typically ≥97% . Monitoring for oxidative damage via NMR or mass spectrometry is advised during long-term storage.

Q. How does DMPE compare to other diphosphine ligands (e.g., dppe) in cross-coupling reactions?

DMPE’s smaller dimethylphosphine groups create a less sterically hindered environment compared to bulkier ligands like 1,2-bis(diphenylphosphino)ethane (dppe), enhancing reactivity in electron-rich metal centers. This property facilitates faster oxidative addition in Suzuki-Miyaura and Negishi couplings . However, its reduced steric bulk may lower selectivity in certain substrates, requiring careful optimization of metal/ligand ratios .

Q. What safety protocols are essential when working with DMPE in the laboratory?

DMPE is a flammable liquid (UN 1993, Hazard Class 3) and a skin irritant. Use PPE including gloves, faceshields, and ABEK respirators. In case of exposure:

  • Skin contact: Wash with soap/water; seek medical attention for irritation .
  • Inhalation: Move to fresh air; administer artificial respiration if needed .
  • Spills: Neutralize with inert adsorbents under ventilated conditions .

Advanced Research Questions

Q. What mechanistic insights support DMPE’s role in Ir-catalyzed C–H borylation reactions?

DMPE’s strong σ-donor and weak π-acceptor properties stabilize low-oxidation-state Ir(I) intermediates, enabling oxidative addition of B–H bonds in H-Bpin. This facilitates regioselective borylation of aromatic C–H bonds, as demonstrated in Smith et al.’s work (Science, 2002), achieving >90% yields in some substrates . Comparative studies with dppe show DMPE’s smaller bite angle (≈72°) enhances turnover frequencies by reducing steric strain .

Q. How can electrochemical techniques elucidate DMPE’s electronic influence in transition-metal complexes?

Cyclic voltammetry of [Re(DMPE)₃]⁺ revealed reversible redox behavior, with DMPE’s electron-donating effects lowering the Re(III/II) reduction potential by ~200 mV compared to analogous dppe complexes. This highlights its utility in designing redox-active catalysts for CO₂ reduction, as seen in [Ni(bis-NHC)(dmpe)]²⁺ systems .

Q. What structural features of DMPE-metal complexes are revealed by X-ray crystallography?

In tungsten complexes (e.g., [WCl₂(NO)(DMPE)₂]Cl), DMPE adopts a chelating geometry, forming a distorted pentagonal-bipyramidal coordination sphere. Disordered NO/Cl ligands in the crystal lattice (occupancy 0.6/0.4) suggest dynamic flexibility, critical for catalytic cycles involving ligand exchange . Average W–P bond lengths (2.40–2.45 Å) correlate with DFT-calculated bond strengths .

Q. How do steric and electronic properties of DMPE affect catalytic activity in nickel-mediated reductive elimination?

DMPE’s strong σ-donation accelerates reductive elimination in cis-arylmethylnickel(II) complexes by stabilizing electron-deficient transition states. Steric profiles (Tolman cone angle ≈118°) favor compact intermediates, reducing activation energy by 15–20 kJ/mol compared to bulkier ligands, as shown in Organometallics studies . Contrasting data with dppe in similar systems underscores the trade-off between rate and selectivity .

Q. Methodological Guidance

Q. What experimental strategies resolve contradictions in catalytic performance across DMPE-based systems?

  • Electronic vs. steric effects: Use Hammett plots to decouple electronic contributions from steric parameters .
  • Reaction monitoring: In situ IR or NMR spectroscopy tracks intermediate formation, identifying rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Computational validation: DFT calculations (e.g., NBO analysis) quantify ligand-to-metal charge transfer .

Q. How to optimize DMPE loading in asymmetric catalysis to balance activity and enantioselectivity?

Titration studies (0.5–2.0 equiv. DMPE per metal center) are critical. For example, in Pd-catalyzed allylic alkylation, 1.2 equiv. DMPE maximizes ee (85–90%) without substrate inhibition. Excess ligand (>1.5 equiv.) can suppress turnover due to saturated coordination sites .

Properties

IUPAC Name

2-dimethylphosphanylethyl(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16P2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQSBFSGZJNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CCP(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70178649
Record name 1,2-Bis(dimethylphosphino)ethane
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Molecular Weight

150.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23936-60-9
Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-Bis(dimethylphosphino)ethane
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Record name 1,2-Bis(dimethylphosphino)ethane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2-Bis(dimethylphosphino)ethane
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Reactant of Route 3
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